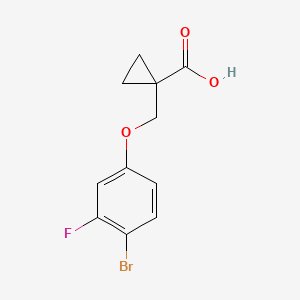![molecular formula C13H19BrN2O2 B1406498 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide CAS No. 1403330-23-3](/img/structure/B1406498.png)
4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide
説明
“4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide” is an organic compound . It has been used in the synthesis of 1,8-Naphthalimide derivatives . These derivatives have been studied for their unique photophysical properties, particularly their ability to generate semi-stable radical anion species via photo-induced electron transfer .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Bromo-1,8-naphthalic anhydride with N,N-dimethylethylenediamine . The product is then filtered, washed with water, and dried under reduced pressure .Chemical Reactions Analysis
The compound has been used in the synthesis of 1,8-Naphthalimide derivatives . These derivatives undergo a photo-induced colorimetric reaction, generating radical anions via photo-induced electron transfer .科学的研究の応用
Antioxidant Potential
Bromophenols, closely related to the chemical structure of 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide, have been identified for their potent scavenging activity against radicals. In a study by Li et al. (2012), nitrogen-containing bromophenols showed significant antioxidant potential, suggesting applications in food and pharmaceutical fields as natural antioxidants.
Antimicrobial Activity
A series of novel substituted quinazoline derivatives, which are structurally similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide, were evaluated for their antimicrobial properties. Chaitanya et al. (2018) found that these compounds exhibit potent antibacterial and antifungal activity, indicating potential applications in the development of new antimicrobial agents (Chaitanya et al., 2018).
Photosensitizer in Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield. These findings by Pişkin et al. (2020) suggest that such compounds, which share a structural resemblance to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide, could be valuable in photodynamic therapy for cancer.
Antidopaminergic Properties
In the realm of neurological research, compounds structurally akin to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide have been synthesized and studied for their antidopaminergic properties. De Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides and found them to be potent blockers of dopamine receptors, suggesting potential applications in the treatment of neurological disorders (De Paulis et al., 1985).
Synthesis and Applications in Organic Chemistry
The synthesis of compounds structurally similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide has been explored in various studies, indicating their significance in organic chemistry and potential applications in synthesizing novel compounds. For instance, Esteves et al. (2003) studied the electrochemical reduction of bromo-propargyloxy ester, a process that could be relevant in the synthesis of similar compounds (Esteves et al., 2003).
特性
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-4-18-12-9-10(5-6-11(12)14)13(17)15-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUMWQVEIUNQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





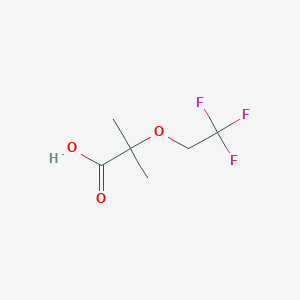
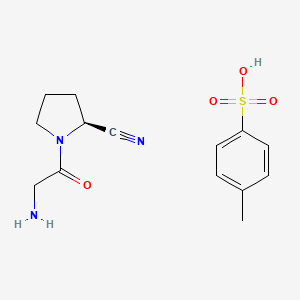
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
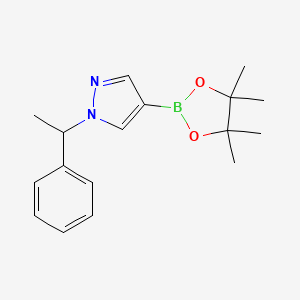
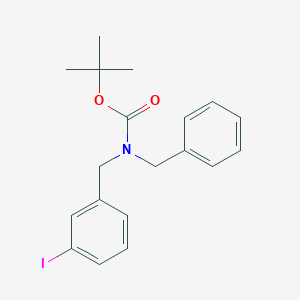
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
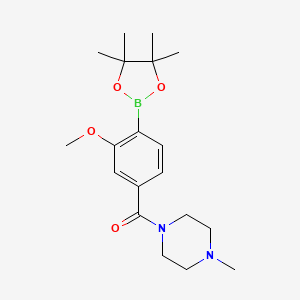

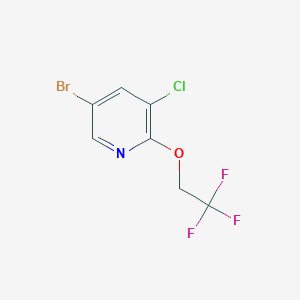
![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)

